Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate
Brand Name: Vulcanchem
CAS No.: 290366-76-6
VCID: VC2922096
InChI: InChI=1S/C13H17NO5/c1-3-19-13(15)8-10(9-14(16)17)11-6-4-5-7-12(11)18-2/h4-7,10H,3,8-9H2,1-2H3
SMILES: CCOC(=O)CC(C[N+](=O)[O-])C1=CC=CC=C1OC
Molecular Formula: C13H17NO5
Molecular Weight: 267.28 g/mol

Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate

CAS No.: 290366-76-6

Cat. No.: VC2922096

Molecular Formula: C13H17NO5

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate - 290366-76-6

Specification

CAS No. 290366-76-6
Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
IUPAC Name ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate
Standard InChI InChI=1S/C13H17NO5/c1-3-19-13(15)8-10(9-14(16)17)11-6-4-5-7-12(11)18-2/h4-7,10H,3,8-9H2,1-2H3
Standard InChI Key XWJLFKQKXXOWHQ-UHFFFAOYSA-N
SMILES CCOC(=O)CC(C[N+](=O)[O-])C1=CC=CC=C1OC
Canonical SMILES CCOC(=O)CC(C[N+](=O)[O-])C1=CC=CC=C1OC

Introduction

Chemical Identity and Fundamental Properties

Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate is an organic compound characterized by a nitro-functionalized butanoate backbone with a 2-methoxyphenyl substituent at the 3-position. This compound possesses several important physicochemical characteristics that make it valuable in organic synthesis and pharmaceutical research.

Basic Identification Parameters

The compound's fundamental properties and identification parameters are summarized in the following table:

ParameterValue
CAS Registry Number290366-76-6
Molecular FormulaC₁₃H₁₇NO₅
Molecular Weight267.28 g/mol
IUPAC NameEthyl 3-(2-methoxyphenyl)-4-nitrobutanoate
Purity StandardNot less than 98%

The compound contains several functional groups, including an ethyl ester, a nitro group, and a methoxy substituent on the phenyl ring, which contribute to its reactivity profile and synthetic utility .

Structural Features

Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate possesses a complex structure with multiple stereogenic centers that can influence its reactivity and biological activity. The compound's structural arrangement can be analyzed through various spectroscopic techniques, including NMR spectroscopy, which has been used to characterize this compound in previous research . The presence of the 2-methoxy substituent on the phenyl ring distinguishes this compound from related analogues with different substitution patterns, such as the 4-methoxyphenyl derivatives that have been more extensively studied in the literature .

Synthetic Methodologies

Several synthetic approaches have been developed for the preparation of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate and related nitrobutanoate compounds. These methods typically involve conjugate addition reactions, multicomponent processes, or other specialized organic transformations.

Catalytic Enantioselective Conjugate Addition

One important synthetic route involves the catalytic and enantioselective conjugate addition of nitromethane to benzylidene-2-benzoyl acetate derivatives. This approach employs dihydroquinine-derived squaramide catalysts to achieve moderate to excellent selectivities . The general procedure involves:

  • Combining benzylidene-2-benzoyl acetate with nitromethane in toluene

  • Adding an appropriate organocatalyst

  • Stirring the reaction mixture at room temperature

  • Purification through column chromatography

While this particular procedure was described for similar compounds, it represents a viable synthetic pathway for Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate with appropriate modifications to accommodate the 2-methoxyphenyl substituent .

Multicomponent Reaction Approach

An alternative synthetic strategy involves multicomponent reactions for the direct synthesis of β-aryl-γ-nitrobutanoates. This approach offers an efficient one-pot method for the preparation of functionalized nitrobutanoates . The reaction typically involves:

  • Knoevenagel condensation to form a benzylidene intermediate

  • Michael addition of nitromethane to the benzylidene intermediate

  • Transformation of the Michael adduct to the desired nitroester through a domino process

This methodology has been applied to various aryl-substituted derivatives and can be adapted for the synthesis of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate by employing 2-methoxybenzaldehyde as the starting material .

Analytical Characterization

The characterization of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate and related compounds typically involves various spectroscopic and analytical techniques that provide essential information about their structure, purity, and properties.

Spectroscopic Data

Spectroscopic analysis, particularly NMR spectroscopy, plays a crucial role in confirming the structure of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate. The compound has been characterized using both ¹H NMR and ¹³C NMR techniques, as referenced in scholarly literature . While the specific spectral data for this exact compound is not fully detailed in the available search results, related compounds share characteristic signals associated with the nitrobutanoate backbone and aromatic substituents.

For similar nitrobutanoate derivatives, the ¹H NMR spectra typically display characteristic signals for:

  • The aromatic protons in the phenyl ring

  • The methoxy group protons

  • The diastereotopic methylene protons adjacent to the nitro group

  • The ethyl ester protons

The ¹³C NMR spectra would similarly show characteristic signals for the carbonyl carbon, aromatic carbons, and other key carbon atoms in the molecular framework .

Applications in Organic Synthesis and Medicinal Chemistry

Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate and related compounds serve as valuable intermediates in the synthesis of biologically active molecules and pharmaceutical agents.

Synthesis of Endothelin Receptor Antagonists

One significant application involves the use of nitrobutanoate intermediates in the asymmetric synthesis of endothelin receptor antagonists such as ABT-627. These compounds can serve as key synthetic precursors in multistep synthetic pathways leading to these important therapeutic agents . The nitro functionality in Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate provides an essential handle for further synthetic transformations, including reduction to amines, which can then be elaborated into more complex molecular architectures.

Synthesis of Heterocyclic Compounds

The nitro group in Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate can be reduced to provide γ-amino acid derivatives, which serve as precursors for the synthesis of various heterocyclic compounds including piperidines and triazoles . These heterocycles have diverse applications in medicinal chemistry and pharmaceutical development.

The synthetic pathway typically involves:

  • Reduction of the nitro group

  • Cyclization reactions to form the heterocyclic core

  • Further functionalization to introduce additional structural diversity

Structure-Activity Relationships and Comparative Analysis

Comparing Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate with related compounds provides insights into structure-activity relationships and the influence of substitution patterns on reactivity and biological properties.

Influence of Substitution Pattern

The position of the methoxy substituent on the phenyl ring (2-position versus 4-position) can significantly affect the compound's properties and reactivity. While both Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate and its 4-methoxy isomer share the same nitrobutanoate backbone, their different substitution patterns can lead to distinct three-dimensional conformations and, consequently, different reactivity profiles .

Comparative Physical Properties

A comparison of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate with related nitrobutanoate compounds provides valuable information about the influence of structural variations on physical properties:

CompoundMolecular WeightSubstitution PatternKey Characteristics
Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate267.28 g/mol2-methoxy on phenyl ringSubject of this research report
Ethyl 3-(4-methoxyphenyl)-4-nitrobutanoate267.28 g/mol4-methoxy on phenyl ringCommonly used in asymmetric synthesis
Methyl 3-(4-methoxyphenyl)-4-nitrobutanoate253.25 g/mol4-methoxy on phenyl ring, methyl esterAlternative ester derivative
Methyl 2-methoxycarbonyl-3-(4-methoxyphenyl)-4-nitrobutanoate311.29 g/mol4-methoxy on phenyl ring, additional ester groupMore highly functionalized derivative

Current Research and Future Directions

Research involving Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate continues to evolve, with several key areas of investigation showing promise for future development.

Advances in Asymmetric Synthesis

Recent developments in asymmetric synthesis techniques have expanded the potential applications of nitrobutanoate compounds like Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate. The use of new organocatalysts and reaction conditions has enabled improved stereoselectivity in the synthesis of these compounds, enhancing their utility in the preparation of enantiomerically pure pharmaceutical intermediates .

Exploration of Biological Activities

While primarily valued as synthetic intermediates, compounds in this class are increasingly being evaluated for potential biological activities. The structural features of Ethyl 3-(2-methoxyphenyl)-4-nitrobutanoate, including its nitro group and aromatic substituent, suggest potential interactions with biological targets that merit further investigation.

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